molecular formula C6H13NO2 B595548 2-(Aminomethyl)pentanoic acid CAS No. 104883-53-6

2-(Aminomethyl)pentanoic acid

Cat. No.: B595548
CAS No.: 104883-53-6
M. Wt: 131.175
InChI Key: SPVZHUGRMDRKAC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile, 2-(cyanomethyl)pentanoic acid, using a metal catalyst such as palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-(nitromethyl)pentanoic acid.

    Reduction: Formation of 2-(aminomethyl)pentanol.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

2-(Aminomethyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pentanoic acid depends on its specific application. In biological systems, it may act as a precursor to neurotransmitters or other biologically active molecules. The aminomethyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

2-(Aminomethyl)pentanoic acid can be compared with other similar compounds, such as:

    2-(Aminomethyl)butanoic acid: This compound has a shorter carbon chain and may exhibit different reactivity and biological activity.

    2-(Aminomethyl)hexanoic acid: This compound has a longer carbon chain and may have different solubility and stability properties.

    2-(Aminomethyl)propanoic acid: This compound has a branched structure and may show different steric effects in chemical reactions.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(aminomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZHUGRMDRKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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